molecular formula C8H6N2S3 B12565012 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole CAS No. 192571-97-4

5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole

Cat. No.: B12565012
CAS No.: 192571-97-4
M. Wt: 226.3 g/mol
InChI Key: HKQWTISUCVYSTB-UHFFFAOYSA-N
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Description

5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is a heterocyclic compound that features a unique structure combining a dithiolylidene group with a cyclopenta-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole typically involves the reaction of 1,3-dithiol-2-thione with cyclopentadiene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or dithiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dithiolylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or dithiols .

Scientific Research Applications

5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole exerts its effects involves interactions with various molecular targets. The dithiolylidene group can participate in redox reactions, influencing electron transfer processes. The thiadiazole ring can interact with metal ions, potentially affecting enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2,5-dithiol
  • 4,7-Bis(1,3-dithiol-2-ylidene)-4,7-dihydro-2,1,3-benzothiadiazole
  • 5,10-Diborylated naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole

Uniqueness

5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole is unique due to its combination of a dithiolylidene group with a cyclopenta-thiadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic applications .

Properties

CAS No.

192571-97-4

Molecular Formula

C8H6N2S3

Molecular Weight

226.3 g/mol

IUPAC Name

5-(1,3-dithiol-2-ylidene)-4,6-dihydrocyclopenta[c][1,2,5]thiadiazole

InChI

InChI=1S/C8H6N2S3/c1-2-12-8(11-1)5-3-6-7(4-5)10-13-9-6/h1-2H,3-4H2

InChI Key

HKQWTISUCVYSTB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2SC=CS2)CC3=NSN=C31

Origin of Product

United States

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